N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide
Description
N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a heterocyclic compound featuring a fused pyrazolo-triazin core substituted with a naphthalen-1-yl group and an N-(2,6-dimethylphenyl)acetamide side chain. The compound’s rigidity and aromaticity from the fused bicyclic system may enhance binding interactions in target proteins or receptors .
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(2-naphthalen-1-yl-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-d][1,2,4]triazin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2/c1-16-7-5-8-17(2)24(16)27-23(31)14-29-25(32)22-13-21(28-30(22)15-26-29)20-12-6-10-18-9-3-4-11-19(18)20/h3-12,15,21-22,28H,13-14H2,1-2H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRXCQAVFILEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN2C(=O)C3CC(NN3C=N2)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,6-dimethylphenyl)-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, structure, and potential therapeutic applications based on recent research findings.
Compound Overview
- Chemical Formula: C25H21N5O2
- Molecular Weight: Approximately 423.476 g/mol
- CAS Number: 1326902-16-2
This compound belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities including anti-inflammatory, antimicrobial, and anticancer properties .
Synthesis
The synthesis of this compound typically involves multi-step synthetic pathways. Key steps include:
- Formation of the Pyrazolo-Triazine Core: This is achieved through cyclization reactions involving appropriate precursors.
- Acylation Reactions: The final product is synthesized by acylating the pyrazolo-triazine core with 2-(naphthalen-1-yl)acetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP).
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. For instance:
- Mechanism of Action: Similar compounds have been shown to inhibit key enzymes involved in cancer progression such as cyclin-dependent kinases (CDKs) and tyrosine kinases .
- Case Studies: In vitro studies have demonstrated that related pyrazole compounds can induce apoptosis in various cancer cell lines including HCT116 (colon cancer) and MCF7 (breast cancer), with IC50 values indicating potent activity .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Broad-Spectrum Activity: Pyrazole derivatives have shown effectiveness against a range of Gram-positive and Gram-negative bacteria as well as fungi. For example, studies have reported that certain derivatives possess comparable or superior activity to established antibiotics like streptomycin .
The molecular structure of the compound features a complex arrangement of aromatic rings and a pyrazolo-triazine core. This structural complexity contributes to its chemical properties and biological activities.
| Property | Value |
|---|---|
| Solubility | Soluble in DMSO and ethanol |
| Melting Point | Not specified |
| Stability | Stable under standard lab conditions |
Research Findings and Future Directions
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their biological efficacy:
- Molecular Docking Studies: These studies suggest that the compound may interact with specific biological targets involved in disease processes.
- Potential Therapeutic Applications: Given its diverse biological activities, this compound holds promise for development as a therapeutic agent in oncology and infectious diseases .
Comparison with Similar Compounds
Core Heterocyclic Systems
The target compound’s pyrazolo[1,5-d][1,2,4]triazin core distinguishes it from analogs with monocyclic systems (e.g., 1,2,3-triazoles or oxazolidinones). Key differences include:
- Rigidity vs. Flexibility : The fused bicyclic system increases planarity, favoring π-π stacking interactions compared to the flexible triazole rings in compounds like 6a (1H-1,2,3-triazol) .
- Electron Density Distribution : The pyrazolo-triazin core’s conjugated system may alter electron distribution, affecting reactivity and binding compared to simpler heterocycles.
Substituent Analysis
- Naphthalene Derivatives: The target compound’s naphthalen-1-yl group is directly attached to the heterocycle, whereas analogs like 6a and 7a feature naphthalen-1-yloxy methyl substituents via ether linkages . This difference influences steric bulk and electronic effects.
- Acetamide Side Chains: The N-(2,6-dimethylphenyl) group is shared with compounds like oxadixyl () and C25H26N6O3S (). However, oxadixyl’s methoxy and oxazolidinone substituents confer distinct hydrogen-bonding capabilities compared to the target’s pyrazolo-triazin system . C25H26N6O3S () incorporates a sulfur atom and pyridazinyl group, which may enhance solubility or alter metabolic stability relative to the target compound .
Physicochemical Properties
Spectroscopic Data
- IR Spectroscopy: The target’s acetamide C=O stretch (~1670 cm⁻¹) aligns with analogs like 6a (1671 cm⁻¹) and 6b (1682 cm⁻¹), confirming consistent amide functionality .
NMR Data :
Comparative Data Table
Implications for Bioactivity
While biological data for the target compound are unavailable, structural analogs provide clues:
- Antiproliferative Potential: Triazole-thioacetamide derivatives () show activity, suggesting the target’s fused core could enhance efficacy .
- Agrochemical Applications : Oxadixyl’s pesticidal use () hints at possible agrochemical roles for the target compound, depending on substituent interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
